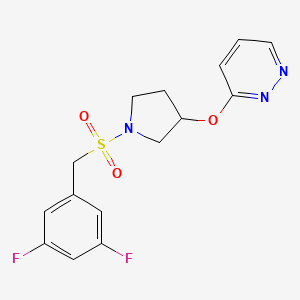
3-((1-((3,5-Difluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-((3,5-Difluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C15H15F2N3O3S and its molecular weight is 355.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((1-((3,5-Difluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS No. 2034247-11-3) is a synthetic compound with potential biological activity. Its unique structure combines a pyridazine ring with a sulfonyl-pyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15F2N3O3S, with a molecular weight of 355.4 g/mol. The compound features a pyridazine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅F₂N₃O₃S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 2034247-11-3 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, likely including enzymes and receptors. The sulfonyl and pyrrolidine groups are known to influence binding affinity and selectivity towards these targets.
Biological Activity
Research indicates that the compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess antimicrobial activity, indicating that this compound could have potential as an antimicrobial agent.
- Anti-inflammatory Effects : The presence of the difluorobenzyl group suggests that this compound may exhibit anti-inflammatory properties, similar to other sulfonamide derivatives that have been documented to reduce inflammation through various pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that related pyrrolidine derivatives showed significant inhibition of MAO-B with IC50 values in the low micromolar range, suggesting that similar activity might be expected for this compound .
- Antimicrobial Activity : Research on structurally analogous compounds indicated effective inhibition against various bacterial strains, suggesting that this compound could be evaluated for its antimicrobial efficacy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
特性
IUPAC Name |
3-[1-[(3,5-difluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3S/c16-12-6-11(7-13(17)8-12)10-24(21,22)20-5-3-14(9-20)23-15-2-1-4-18-19-15/h1-2,4,6-8,14H,3,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUSSVWMLYZEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













